molecular formula C21H21N5 B3001920 2-(4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl)isoindolin-1-imine CAS No. 380194-18-3

2-(4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl)isoindolin-1-imine

Cat. No.: B3001920
CAS No.: 380194-18-3
M. Wt: 343.434
InChI Key: YAJOVMHVQDVXIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl)isoindolin-1-imine is a heterocyclic compound featuring a fused triazolo-azepine core linked to an isoindolin-1-imine moiety via a phenyl bridge. The compound’s synthesis typically involves cyclocondensation reactions of substituted hydrazides or thioureas with carbonyl precursors, followed by functionalization of the phenyl group . Its structural complexity allows for diverse interactions with biological targets, particularly in analgesic and anti-inflammatory pathways .

Properties

IUPAC Name

2-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-3H-isoindol-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5/c22-20-18-7-4-3-6-16(18)14-26(20)17-11-9-15(10-12-17)21-24-23-19-8-2-1-5-13-25(19)21/h3-4,6-7,9-12,22H,1-2,5,8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJOVMHVQDVXIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(N2CC1)C3=CC=C(C=C3)N4CC5=CC=CC=C5C4=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl)isoindolin-1-imine typically involves multiple steps, starting from commercially available precursors

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl)isoindolin-1-imine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary, but common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of triazoloazepines exhibit significant anticancer properties. For instance, compounds similar to 2-(4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl)isoindolin-1-imine have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as PI3K/Akt and MAPK/ERK .

Analgesic and Anti-inflammatory Effects

The compound has been investigated for its analgesic and anti-inflammatory effects. Research has shown that derivatives can effectively reduce pain and inflammation in animal models. The proposed mechanism involves the inhibition of cyclooxygenase (COX) enzymes and modulation of nitric oxide pathways .

Neuroprotective Properties

There is emerging evidence suggesting that triazoloazepines may offer neuroprotective benefits. Studies indicate that these compounds can protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Data Tables

The following table summarizes key findings from recent studies on the applications of triazoloazepines:

ApplicationKey FindingsReferences
Anticancer ActivityInduces apoptosis in cancer cell lines; inhibits tumor growth
Analgesic EffectsReduces pain in animal models; COX inhibition
Anti-inflammatory EffectsDecreases inflammation markers; modulates nitric oxide
Neuroprotective EffectsProtects against oxidative stress; potential in neurodegenerative diseases

Case Study 1: Anticancer Activity

A study conducted on a series of triazoloazepine derivatives demonstrated their efficacy against breast cancer cells (MCF-7). The compounds were found to induce apoptosis via caspase activation and showed a dose-dependent response .

Case Study 2: Analgesic Effects

In a controlled trial involving rodents, a derivative of the compound was administered to assess its analgesic properties. Results showed a significant reduction in pain response compared to the control group, suggesting potential therapeutic applications for chronic pain management .

Mechanism of Action

The mechanism of action of 2-(4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl)isoindolin-1-imine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazolo-Azepine Derivatives with Isoindoline Moieties
Compound Name Key Structural Differences Molecular Weight Biological Activity Reference
2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione (13c) Isoindoline-1,3-dione instead of isoindolin-1-imine; thioxo group 414.48 Not explicitly reported
(ZE)-N-{1-[4-(1,3-Dioxoindolin-2-yl)phenyl]ethylidene}benzohydrazide (15) Benzohydrazide substituent; lacks triazolo-azepine 383.40 Antimicrobial (unquantified)
N-[4-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-1H-benzotriazole-5-carboxamide Benzotriazole carboxamide substituent 373.42 Not reported

Key Observations :

  • Replacement of isoindolin-1-imine with isoindoline-1,3-dione (as in 13c) reduces planarity and may alter solubility due to increased carbonyl content .
  • The benzotriazole carboxamide derivative () shows higher molecular symmetry but lacks the imine functionality critical for hydrogen bonding in the target compound .
Triazolo-Azepine Derivatives with Acrylonitrile or Thiazole Substituents
Compound Name Key Structural Differences Molecular Weight Biological Activity Reference
3-(4-Hydroxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile Acrylonitrile group; hydroxy-phenyl substituent ~350 (estimated) Analgesic (ED₅₀: 12 mg/kg)
3-[(4-Bromophenylamino)-methyl]-1-[2-(4-methoxyphenyl)-2-oxoethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-1-ium bromide Thiazolium bromide; bromophenyl group 547.34 Antimicrobial (C. albicans MIC: 1.56 µg/mL)

Key Observations :

  • Acrylonitrile derivatives (e.g., ) exhibit potent analgesic activity due to electron-withdrawing cyano groups enhancing receptor binding .
  • Quaternary thiazolium salts () demonstrate superior antimicrobial activity compared to non-ionic analogs, attributed to increased membrane permeability .
Fused Heterocyclic Systems
Compound Name Key Structural Differences Molecular Weight Biological Activity Reference
4-(4-Methylphenyl)-1-piperidin-1-ylmethyl-6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-a]benzo(b)thieno[3,2-e]pyrimidine-5-(4H)-one Benzo-thieno-pyrimidine fused system ~450 (estimated) Anti-inflammatory (comparable to diclofenac)

Key Observations :

  • Fused systems (e.g., benzo-thieno-pyrimidine) enhance rigidity and π-π stacking interactions, improving affinity for cyclooxygenase (COX) enzymes .

Biological Activity

The compound 2-(4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl)isoindolin-1-imine is a hybrid molecule that incorporates a triazole-azepine moiety and an isoindoline structure. This combination suggests potential biological activities, particularly in the realms of anti-inflammatory and antibacterial effects. Recent studies have focused on evaluating its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound involves multiple steps, typically starting from readily available precursors such as 1,2-diamines and appropriate aldehydes. The reaction conditions often include refluxing in solvents like toluene or ethanol under acidic or basic conditions to facilitate cyclization and formation of the triazole ring.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance:

  • Selective COX-2 Inhibition : Some derivatives have shown selective inhibition of cyclooxygenase-2 (COX-2), which is crucial for reducing inflammation without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
  • In Vivo Studies : In animal models such as the carrageenan-induced paw edema test, certain derivatives demonstrated comparable efficacy to established NSAIDs like diclofenac and ketorolac .

Antibacterial Activity

The compound's structural features suggest potential antibacterial properties:

  • In Vitro Testing : Preliminary studies have shown moderate to good antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. For example, some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to first-line antibiotics like ampicillin .
  • Mechanism of Action : The antibacterial effect may be attributed to the disruption of bacterial cell membranes and inhibition of key enzymes involved in DNA replication .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of these compounds:

Substituent Effect on Activity
Electron-donating groupsEnhance antibacterial activity
Long alkyl chainsImprove lipophilicity and cell permeability
Indole moietyOften results in higher activity than phenyl groups

Studies indicate that modifications at specific positions can significantly impact the potency and selectivity of these compounds .

Case Studies

Several case studies highlight the biological activity of related triazole derivatives:

  • Anti-inflammatory Evaluation : A derivative structurally similar to this compound was tested in a model of acute inflammation. Results showed a reduction in paw swelling comparable to standard treatments .
  • Antibacterial Screening : A series of triazole derivatives were screened for antibacterial activity. Notably, one compound showed MIC values of 32 µg/mL against S. aureus and 16 µg/mL against E. coli, demonstrating potential as a lead compound for further development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 2-(4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl)isoindolin-1-imine?

  • Methodological Answer : The synthesis typically involves oxidative coupling reactions or cyclization strategies. For example, iodine (I₂) catalysis with tert-butyl hydroperoxide (TBHP) as an oxidant in 1,4-dioxane has been shown to yield triazolo-azepine derivatives efficiently (74% yield under optimized conditions). Alternative catalysts (e.g., NIS, TBAI) result in significantly lower yields, highlighting the importance of catalyst selection . Precedents in analogous triazolo-heterocycle syntheses suggest using aryl hydrazines and aminopyridines as precursors, with purification via column chromatography and recrystallization .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and mass spectrometry (MS) are essential for verifying molecular structure. For crystalline derivatives, X-ray diffraction (XRD) provides unambiguous confirmation, as demonstrated in studies on related triazolo-pyrimidine systems . High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) should be used to assess purity (>95% recommended for pharmacological studies) .

Q. How do solvent and temperature influence the yield of this compound during synthesis?

  • Methodological Answer : Solvent polarity and boiling point directly affect reaction efficiency. For instance, 1,4-dioxane (polar aprotic) at 90°C maximizes yield compared to DMF or toluene, which may cause side reactions or low solubility . Temperature-controlled reflux (80–100°C) is optimal for cyclization steps, while lower temperatures (0–25°C) are suitable for sensitive intermediates .

Advanced Research Questions

Q. How can researchers design experiments to investigate structure-activity relationships (SAR) for this compound?

  • Methodological Answer : SAR studies require systematic variation of substituents on the triazolo-azepine and isoindolin-imine moieties. Use computational tools (e.g., molecular docking) to predict binding affinities, followed by in vitro assays (e.g., enzyme inhibition). Orthogonal experimental designs, such as factorial matrices, can isolate the effects of steric, electronic, and solubility parameters . For example, replacing the phenyl group with electron-withdrawing substituents (e.g., -CF₃) may enhance metabolic stability .

Q. How should contradictory data on reaction yields be analyzed across studies?

  • Methodological Answer : Discrepancies often arise from differences in catalyst purity, solvent drying, or reaction scaling. Reproduce experiments under standardized conditions (e.g., anhydrous solvents, inert atmosphere) and validate via kinetic studies (e.g., time-yield curves). For example, iodine-catalyzed reactions in achieved 74% yield, but trace yields in other studies may stem from uncontrolled moisture or oxidant decomposition. Statistical tools like ANOVA can identify significant variables .

Q. What theoretical frameworks guide the optimization of synthetic pathways for this compound?

  • Methodological Answer : Mechanistic studies (e.g., density functional theory (DFT) calculations) can elucidate reaction pathways, such as iodine-mediated radical coupling or transition-metal-free cyclization. Link experimental data to concepts like Hammond’s postulate (for transition states) or Curtin-Hammett kinetics (for competing pathways) . For instance, TBHP’s role as a radical initiator in aligns with radical-trapping experiments using TEMPO .

Q. How can heterogeneous catalysis be integrated into the synthesis to improve sustainability?

  • Methodological Answer : Replace homogeneous catalysts (e.g., I₂) with immobilized alternatives (e.g., iodine-loaded mesoporous silica) to enable catalyst recycling. Membrane separation technologies (e.g., nanofiltration) can reduce solvent waste, aligning with CRDC subclass RDF2050104 on sustainable separation methods . Life-cycle assessment (LCA) tools should quantify environmental impacts .

Data Contradiction and Resolution Examples

  • Case Study : In , I₂/TBHP in 1,4-dioxane yielded 74%, while KI/TBHP yielded 64%. Contradiction arises from iodine’s superior radical generation vs. KI’s ionic pathway. Resolution: Use electron paramagnetic resonance (EPR) to detect radical intermediates, confirming the dominant mechanism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.